![molecular formula C13H17ClFN3 B3031031 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride CAS No. 129014-50-2](/img/structure/B3031031.png)
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Overview
Description
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride is not fully understood. However, it has been reported to act as a selective inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation. It has also been reported to act as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been reported to exhibit analgesic effects in animal models of pain. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. In addition, it has been reported to exhibit low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Furthermore, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential as an analgesic, anti-anxiety, and anti-depressant agent.
properties
IUPAC Name |
6-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3.ClH/c1-17-12-8-10(14)2-3-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVCMJAWMVYUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)C3CCNCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554737 | |
Record name | 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129014-50-2 | |
Record name | 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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